N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide
Description
Properties
Molecular Formula |
C17H26BNO3 |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-methyl-N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H26BNO3/c1-11(2)15(20)19-13-9-8-12(3)14(10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20) |
InChI Key |
ONFVFBZVSKGXCE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boron trihalides under controlled conditions to form the dioxaborolane structure.
Coupling reaction: The dioxaborolane intermediate is then coupled with a suitable aryl halide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the aryl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of boronic acids or borate esters.
Reduction: Formation of boron-containing alcohols.
Substitution: Formation of substituted boron compounds.
Scientific Research Applications
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of advanced materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. This property is exploited in catalysis and organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Positional Isomers and Heterocyclic Analogs
Impact of Substituents
- Electron-donating groups (e.g., methyl) : Stabilize the boron center and enhance cross-coupling reactivity .
- Halogens (e.g., Cl) : Increase electrophilicity and may improve bioavailability by influencing solubility .
- Heterocycles (e.g., pyridine) : Alter electronic properties and introduce hydrogen-bonding sites, affecting pharmacokinetics .
Amide Group Modifications
Variations in the Amide Moiety
Physicochemical Implications
- Isobutyramide : Moderate steric bulk balances solubility and reactivity.
- Aromatic amides (e.g., benzamide) : Enhance crystallinity and thermal stability, as seen in analogs with melting points >250°C .
Yields and Reaction Conditions
Key Observations
- Lower yields (e.g., 22–41%) : Observed in pyridine derivatives due to steric hindrance or competing side reactions .
- Higher yields (e.g., 71%) : Achieved in trifluoromethyl-substituted compounds, likely due to improved boron electrophilicity .
Therapeutic Potential
- Hypoxia inhibitors : Benzo[c][1,2,5]thiadiazole analogs (e.g., compound 14) show promise in targeting hypoxic tumors .
- Kinase modulation : Cyclopropanecarboxamide derivatives exhibit GSK-3β and ROCK-1 inhibitory activity .
- Antibacterial agents : N-phenylacetamide derivatives with chloro/thiazole substituents display MIC values <10 µg/mL .
Role of Boron
The dioxaborolane group enhances target engagement in enzyme inhibition (e.g., via reversible covalent binding) and enables radiolabeling for imaging .
Biological Activity
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 248.13 g/mol. The presence of the dioxaborolane moiety suggests potential interactions with biological targets such as enzymes and receptors.
- Inhibition of Kinases : Preliminary studies indicate that compounds similar to this compound exhibit inhibitory effects on various kinases. For instance, compounds with similar structures have been shown to inhibit GSK-3β and ROCK-1 kinases effectively. The IC50 values for these inhibitors range from 8 nM to several hundred nanomolar concentrations depending on the specific modifications in the structure .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses in cellular models. In BV-2 microglial cells, certain derivatives significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating a potential role in treating neuroinflammatory conditions .
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 62 | GSK-3β | 8 |
| Compound 49 | ROCK-1 | 15 |
| Compound 50 | IKK-β | 20 |
Data derived from comparative studies on related compounds .
Cytotoxicity Studies
Cytotoxicity assays performed on HT-22 (mouse hippocampal neuronal cells) revealed that while some derivatives decreased cell viability at higher concentrations (100 µM), others maintained cell viability at lower concentrations (up to 10 µM) without significant toxicity .
Case Studies
Research involving the use of this compound analogs has shown promise in preclinical models:
- Neuroprotection : In a study assessing neuroprotective effects against oxidative stress-induced cell death, certain analogs demonstrated significant protective effects at concentrations below toxic thresholds.
- Cancer Therapeutics : Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. Notably, modifications leading to increased lipophilicity enhanced cellular uptake and bioactivity.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boronation | Pd(dba)₂, XPhos, bis(pinacolato)diboron, dioxane, 80°C | 60–75% | |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | 33–72% |
How is this compound characterized in research settings?
Basic Question
Characterization involves:
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.6 ppm, with distinct peaks for the isobutyramide methyl groups (δ 1.2–1.4 ppm) and dioxaborolane methyls (δ 1.3 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺.
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient).
How can researchers optimize reaction yields in cross-coupling reactions involving this compound?
Advanced Question
Low yields often arise from:
- Catalyst Deactivation : Use fresh Pd catalysts (e.g., Pd(PPh₃)₄) and degassed solvents to prevent oxidation .
- Steric Hindrance : Modify substrates to reduce steric bulk; e.g., meta-substituted aryl groups improve coupling efficiency .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of boronates but may require higher temperatures (90–100°C) .
Case Study : Switching from THF to DMF increased yields from 22% to 72% in hypoxia inhibitor synthesis .
How to address contradictory data in cross-coupling efficiency with different substrates?
Advanced Question
Contradictions often stem from:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on aryl halides slow oxidative addition; electron-donating groups (e.g., methoxy) accelerate it .
- Substrate Purity : Trace moisture in boronic esters reduces reactivity. Dry solvents and use molecular sieves .
- Catalyst Loading : For sterically hindered substrates, increase Pd loading (5–10 mol%) .
What are the key applications of this compound in medicinal chemistry?
Basic Question
- Kinase Inhibitors : Serves as a boronate intermediate in synthesizing GSK-3β and ROCK-1 inhibitors targeting Alzheimer’s disease .
- Hypoxia Inhibitors : Used in nitrobenzooxadiazole derivatives to modulate HIF-1α pathways .
How to mitigate solubility challenges during reactions with this compound?
Advanced Question
- Solvent Optimization : Use DMF:DMSO mixtures (3:1) for polar intermediates.
- Microwave-Assisted Synthesis : Enhances dissolution and reduces reaction time .
- Derivatization : Introduce solubilizing groups (e.g., PEG chains) post-coupling .
What protocols ensure the stability of the boronic ester moiety during storage?
Basic Question
- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials.
- Handling : Avoid prolonged exposure to moisture; use anhydrous solvents for reactions .
How to confirm boronic ester integrity after synthesis?
Advanced Question
- ¹¹B NMR : A peak at δ 28–32 ppm confirms the boronate structure .
- IR Spectroscopy : B–O stretching vibrations at 1340–1390 cm⁻¹ .
What steps resolve unexpected byproducts in cross-coupling reactions?
Advanced Question
- Byproduct Analysis : Use LC-MS to identify homocoupling (from boronate oxidation) or protodeboronation.
- Catalyst Screening : Test Pd₂(dba)₃ with SPhos ligand for improved selectivity .
- Base Optimization : Replace K₂CO₃ with Cs₂CO₃ to reduce side reactions .
How to study the mechanistic role of the boronic ester in catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
